2-氨基-3-(5-氯-1H-吲哚-3-基)丙酸

描述

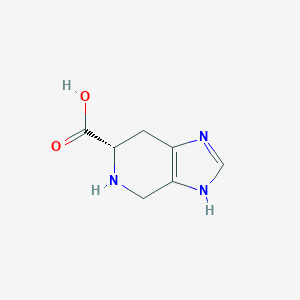

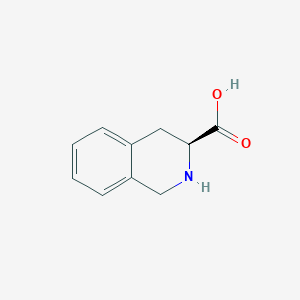

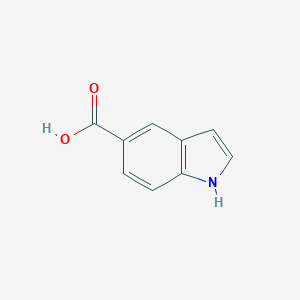

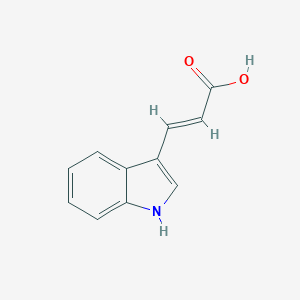

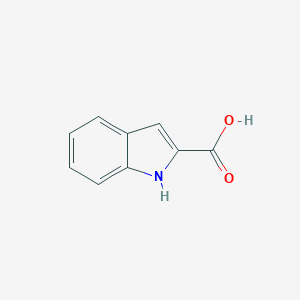

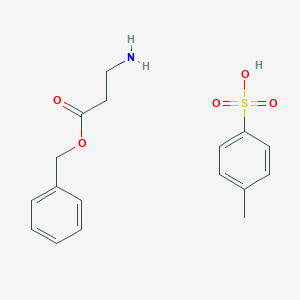

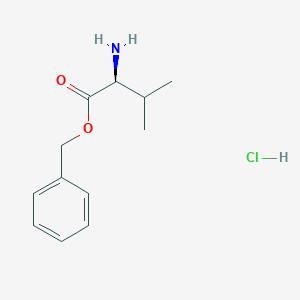

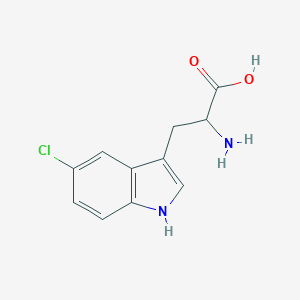

“2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid” is a compound with the CAS Number: 52448-15-4. It has a linear formula of C11H11ClN2O2 . The compound is also known as (S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学研究应用

5-Chloro-dl-tryptophan: A Comprehensive Analysis of Scientific Research Applications:

Antibiotic Synthesis

5-Chloro-dl-tryptophan is utilized as a precursor in the synthesis of various antibiotics. Its chlorinated indole ring is a key structural component in the molecular architecture of certain antibiotic compounds .

Protein Synthesis Modulation

Research indicates that 5-chloro-dl-tryptophan can significantly affect the synthesis of protein amino acids, such as d-aspartic acid and α-amino acids. This property makes it valuable for studying protein synthesis and metabolism .

Neurochemical Research

As an analog of tryptophan, 5-chloro-dl-tryptophan may be used in neurochemical research to investigate the serotonin pathway and its related biological processes .

Plant Growth Regulation

Indole derivatives, like 5-chloro-dl-tryptophan, are known to influence plant growth and development. They can be involved in the study of plant hormones and their biosynthetic pathways .

Enzyme Inhibition Studies

Due to its structural similarity to tryptophan, 5-chloro-dl-tryptophan can act as an inhibitor or substrate analog in enzymatic reactions, aiding in the exploration of enzyme mechanisms .

安全和危害

The compound has a GHS07 pictogram, with a signal word of “Warning”. The hazard statements are H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Indole derivatives, which this compound is a part of, have attracted increasing attention in recent years due to their various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . Therefore, the investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are potential future directions .

作用机制

Target of Action

5-Chloro-DL-Tryptophan, also known as 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid or H-Trp(5-Cl)-OH, is a derivative of the essential amino acid tryptophan . The primary targets of this compound are likely to be the same as those of tryptophan, which include various enzymes involved in its metabolism, such as indoleamine-2,3-dioxygenase (IDO), tryptophan-2,3-dioxygenase (TDO), and tryptophan hydroxylase .

Mode of Action

Tryptophan is a precursor for the synthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes . The addition of a chlorine atom at the 5-position of the indole ring of tryptophan may alter its interactions with these enzymes, potentially leading to changes in the production of serotonin and other downstream metabolites.

Biochemical Pathways

Tryptophan metabolism primarily involves three pathways: the kynurenine, 5-hydroxytryptamine (serotonin), and indole pathways . The kynurenine pathway is the major route of tryptophan degradation, producing several bioactive compounds . The serotonin pathway leads to the production of serotonin, a critical neurotransmitter . The indole pathway, influenced by gut microbiota, leads to the production of several molecules, including ligands of the aryl hydrocarbon receptor . The introduction of a chlorine atom in 5-Chloro-DL-Tryptophan could potentially affect these pathways, altering the balance of these metabolites and their downstream effects.

Pharmacokinetics

Tryptophan is well-absorbed and widely distributed throughout the body, crossing the blood-brain barrier to participate in central nervous system functions . It is extensively metabolized, primarily through the kynurenine and serotonin pathways .

Result of Action

Given its structural similarity to tryptophan, it may influence the synthesis of serotonin and other tryptophan metabolites, potentially affecting various physiological functions, including mood regulation, sleep, and immune response .

Action Environment

Environmental factors such as diet, stress, and gut microbiota composition can influence tryptophan metabolism . These factors may also affect the action, efficacy, and stability of 5-Chloro-DL-Tryptophan. For example, diet can influence the availability of tryptophan for metabolism . Stress can alter the balance between the kynurenine and serotonin pathways, potentially affecting the mood . Gut microbiota can metabolize tryptophan into various indole derivatives, influencing gut health and immune function .

属性

IUPAC Name |

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-chloro-D-tryptophan in the context of the antibiotic longicatenamycin?

A1: 5-chloro-D-tryptophan is a newly discovered amino acid component of the peptide antibiotic longicatenamycin []. Its presence contributes to the overall structure and potentially the biological activity of the antibiotic. The study isolated and characterized this unique amino acid, highlighting its importance in understanding the structure-activity relationship of longicatenamycin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。